![molecular formula C24H29FN2O4 B032970 (S)-Hydroxy Iloperidone CAS No. 501373-88-2](/img/structure/B32970.png)
(S)-Hydroxy Iloperidone
Descripción general
Descripción
(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted benzo[d]isoxazole, a piperidine ring, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d]isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a nitrobenzene derivative, under acidic or basic conditions.
Introduction of the fluoro substituent: This step often involves electrophilic fluorination using reagents like Selectfluor.
Formation of the piperidine ring: This can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone precursor.
Coupling reactions: The various fragments are then coupled together using standard organic synthesis techniques, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC or Dess-Martin periodinane.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The fluoro substituent can be replaced with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Hydrogenation (H2/Pd-C), sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution of the fluoro group could yield a variety of substituted benzo[d]isoxazole derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmacological Properties
(S)-Hydroxy Iloperidone is of significant interest in medicinal chemistry due to its pharmacological properties. It acts primarily as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, similar to its parent compound, iloperidone. This dual receptor activity is crucial for its efficacy in treating schizophrenia and other psychiatric disorders .
Drug Development
The compound serves as a lead compound in the development of new drugs aimed at treating psychotic disorders. Its unique structural characteristics allow researchers to explore structure-activity relationships (SAR) that are essential for optimizing therapeutic effects while minimizing side effects .
Biological Research
Tool Compound for Biological Studies
This compound can be utilized as a tool compound in various biological studies. It aids in understanding receptor binding and signal transduction pathways, which are vital for elucidating the mechanisms underlying psychiatric conditions. The compound's utility in pharmacokinetic studies is enhanced by its deuterated forms, allowing for more precise tracking during metabolic pathway investigations.
Case Study: Pharmacogenomics
Recent studies have identified genetic polymorphisms associated with the response to iloperidone treatment. For instance, six single nucleotide polymorphisms (SNPs) have been linked to variations in efficacy among patients treated with iloperidone, highlighting the importance of personalized medicine in psychiatric treatment . This research emphasizes how this compound can contribute to understanding individual responses to antipsychotic therapy.
Industrial Applications
Chemical Probes and Material Development
In addition to its medicinal applications, this compound may have industrial uses, particularly in developing new materials or as a precursor for synthesizing other valuable compounds. Its role as a chemical probe can facilitate the exploration of new therapeutic agents and materials with specific functionalities.
Comparative Analysis Table
The following table summarizes the key applications of this compound:
Application Area | Description | Examples/Case Studies |
---|---|---|
Medicinal Chemistry | Lead compound for drug development targeting schizophrenia and related disorders. | SAR studies leading to optimized drug candidates. |
Biological Research | Tool compound for studying receptor interactions and signal transduction pathways. | Pharmacogenomic studies identifying SNPs linked to efficacy. |
Industrial Applications | Potential precursor for synthesizing new materials or compounds; used as a chemical probe. | Development of novel therapeutic agents or materials. |
Mecanismo De Acción
The mechanism of action of (S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro-substituted benzo[d]isoxazole moiety is known to interact with various biological targets, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its target.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-3-(4-piperidinyl)benzisoxazole: This compound shares the benzo[d]isoxazole and piperidine moieties but lacks the methoxyphenyl group.
4-Fluoro-benzo[d]isoxazol-3-ol: This compound contains the benzo[d]isoxazole core but lacks the piperidine and methoxyphenyl groups.
Uniqueness
(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol is unique due to its combination of functional groups, which confer specific pharmacological properties and potential applications in medicinal chemistry. The presence of the methoxyphenyl group may enhance its biological activity and selectivity compared to similar compounds.
Actividad Biológica
(S)-Hydroxy Iloperidone is an active metabolite of iloperidone, an atypical antipsychotic primarily used to treat schizophrenia and bipolar disorder. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article delves into the pharmacodynamics, pharmacokinetics, and clinical findings associated with this compound.
Overview of Iloperidone
Iloperidone acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist. It is structurally related to risperidone and has been shown to reduce symptoms of schizophrenia effectively. Clinical studies have indicated that iloperidone can improve both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics .
Pharmacodynamics
Mechanism of Action:
this compound retains the pharmacological properties of its parent compound, iloperidone. It exhibits high affinity for:
- Dopamine D2 receptors
- Serotonin 5-HT2A receptors
- Alpha-adrenergic receptors
The antagonism at these receptors contributes to its antipsychotic effects, while the interaction with alpha-adrenergic receptors can lead to hypotension .
Binding Affinity:
The binding affinity of this compound at various receptors is critical in understanding its efficacy:
Receptor Type | Binding Affinity (Ki) |
---|---|
Dopamine D2 | High |
Serotonin 5-HT2A | High |
Alpha-1 Adrenergic | Moderate |
Pharmacokinetics
Absorption and Metabolism:
this compound is formed through the metabolism of iloperidone primarily via CYP2D6 enzymes. Its pharmacokinetic profile shows significant variability based on genetic polymorphisms in metabolizers:
Metabolizer Type | Cmax (ng/mL) | AUC (ng.h/mL) |
---|---|---|
Extensive (EM) | 2.79 | 29.4 |
Poor (PM) | 2.26 | 46.3 |
This variability affects the drug's therapeutic levels in patients, indicating that individuals with different metabolic capacities may experience varying efficacy and side effects .
Clinical Findings
Efficacy in Schizophrenia:
Clinical trials have demonstrated that iloperidone, and by extension this compound, significantly reduces the Positive and Negative Syndrome Scale (PANSS) scores in patients with schizophrenia. In a pivotal phase III trial, patients receiving iloperidone showed a mean reduction of 18 points compared to placebo .
Case Studies:
- Patient Response: A study involving 104 hospitalized patients indicated that those treated with higher doses of iloperidone experienced marked improvements in both positive and negative symptoms.
- Adverse Effects: Common adverse reactions included dizziness, dry mouth, and somnolence, with a notable but low incidence of extrapyramidal symptoms. QTc interval prolongation was observed but was comparable to other atypical antipsychotics like haloperidol .
Immunological Effects
Recent studies have also explored the immunological impact of this compound. Research indicates that atypical antipsychotics can modify leukocyte function, affecting cytokine production and immune response:
Propiedades
IUPAC Name |
(1S)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKZGLWZGZQVHA-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501373-88-2 | |
Record name | P-88-8991, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501373882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-88-8991, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SV1ZOG031 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.